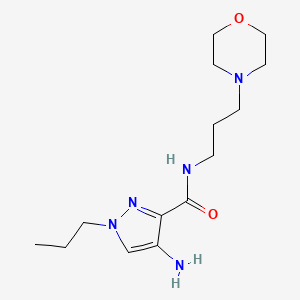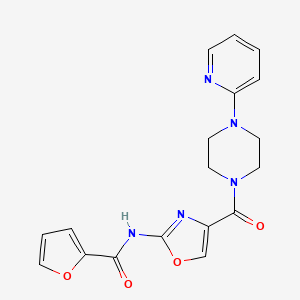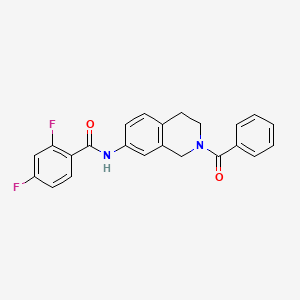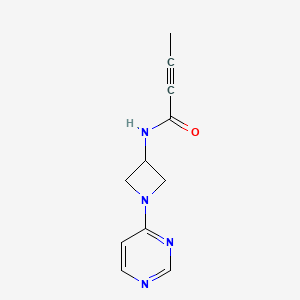
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small-molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. JNJ-40411813 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide targets the PKB pathway, which is a key signaling pathway involved in various cellular processes. Specifically, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide inhibits the activity of PKB, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit cancer cell growth and survival, induce apoptosis (programmed cell death), and enhance the effectiveness of other cancer therapies. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for the PKB pathway and its ability to enhance the effectiveness of other cancer therapies. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for research on 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide. One potential direction is the development of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide as a therapeutic agent for cancer and other diseases. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory and insulin-sensitizing effects. Additionally, further research is needed to determine its optimal dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-bromopropionyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-amino-1-propyl-1H-pyrazole-3-carboxamide. The final product is obtained through purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and survival of cancer cells, including those resistant to conventional chemotherapy. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy.
Propiedades
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-11-12(15)13(17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFNGWYCRKNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)


![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)
![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)

